Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

Catalog No.
S2808760
CAS No.
1351598-17-8
M.F
C21H18F3N3O8
M. Wt
497.383
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-...

CAS Number

1351598-17-8

Product Name

Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

IUPAC Name

methyl 5-[[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid

Molecular Formula

C21H18F3N3O8

Molecular Weight

497.383

InChI

InChI=1S/C19H16F3N3O4.C2H2O4/c1-27-18(26)15-6-5-14(28-15)10-25-8-12(9-25)17-23-16(24-29-17)11-3-2-4-13(7-11)19(20,21)22;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

RRXRMBYTBCFHBL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O

solubility

not available

Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a furan ring, and an azetidine moiety. Its molecular formula is C18H17N5O8C_{18}H_{17}N_{5}O_{8}, with a molecular weight of approximately 431.4 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a candidate for further pharmacological studies .

Typical of esters and heterocycles. Key reactions include:

  • Esterification: The carboxylate group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acid and alcohol.
  • Nucleophilic Substitution: The azetidine nitrogen may act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: The presence of the furan and oxadiazole rings suggests potential cyclization reactions that could lead to the formation of more complex structures.

Preliminary studies indicate that Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate exhibits promising biological activities. It has been associated with:

  • Antimicrobial Properties: Research has shown that derivatives containing azetidine and oxadiazole frameworks possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: Some studies suggest efficacy against fungal pathogens such as Candida albicans, indicating potential for use in treating fungal infections .

The synthesis of Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate generally involves multiple steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and carboxylic acids.
  • Azetidine Synthesis: The azetidine moiety can be synthesized via cyclization of amino acids or other nitrogen-containing precursors.
  • Furan Carboxylation: The furan ring can be functionalized through electrophilic aromatic substitution to introduce the carboxylate group.
  • Final Coupling: The final product is obtained through coupling reactions between the synthesized components, often requiring protective group strategies to ensure selectivity.

Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate has several potential applications:

  • Pharmaceutical Development: Its unique structure suggests utility in developing new therapeutic agents targeting bacterial and fungal infections.
  • Research Tool: This compound may serve as a lead compound in studies aimed at understanding the mechanisms of action of similar chemical classes.

Interaction studies involving this compound could focus on its binding affinity to various biological targets, particularly enzymes or receptors involved in microbial resistance mechanisms. Investigations into its pharmacokinetics and toxicity profiles are also essential to evaluate its safety and efficacy as a therapeutic agent.

Several compounds share structural similarities with Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate. These include:

Compound NameStructural FeaturesNotable Activities
N-(2,4-difluorophenyl)-2-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)acetamide oxalateContains trifluoromethyl and oxadiazole groupsAntibacterial properties against E. coli
Methyl 5-cyclopropyl-1,2,4-oxadiazol-5-carboxylateSimilar furan and oxadiazole frameworkAntimicrobial activity against Bacillus subtilis
Azetidine derivatives with heteroaromatic ringsIncludes azetidine and various aromatic substitutionsPotential anti-inflammatory effects

These compounds highlight the versatility of azetidine and oxadiazole derivatives in medicinal chemistry while emphasizing the unique trifluoromethyl substitution in Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate as a distinguishing feature that may enhance its biological activity.

Dates

Last modified: 08-17-2023

Explore Compound Types